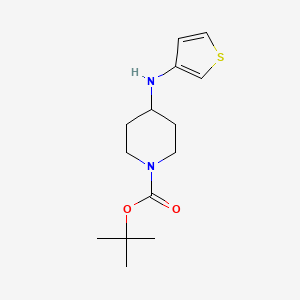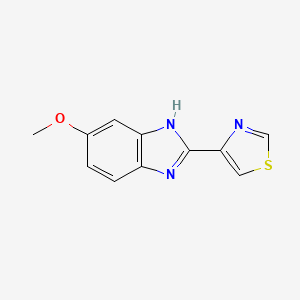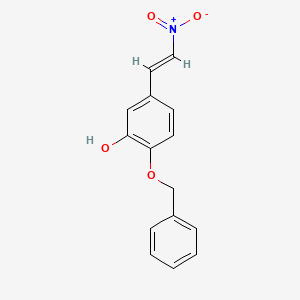
5-(2-Nitroethenyl)-2-(benzyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is an organic compound with a complex structure that includes a nitroethenyl group and a benzyloxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol typically involves the reaction of 2-(benzyloxy)phenol with a nitroethenyl precursor under specific conditions. One common method involves the use of a base-catalyzed reaction where the phenol is deprotonated to form a phenoxide ion, which then reacts with the nitroethenyl compound to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Industrial methods may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitroethenyl)-2-(benzyloxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
5-(2-Nitroethenyl)-2-(benzyloxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is the basis for its potential antimicrobial and anticancer effects. The benzyloxy group may also play a role in modulating the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)phenol: Lacks the nitroethenyl group, resulting in different chemical properties and reactivity.
5-Nitro-2-(benzyloxy)phenol:
5-(2-Nitroethenyl)phenol: Lacks the benzyloxy group, affecting its chemical behavior and biological activity.
Uniqueness
5-(2-Nitroethenyl)-2-(benzyloxy)phenol is unique due to the presence of both the nitroethenyl and benzyloxy groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-[(E)-2-nitroethenyl]-2-phenylmethoxyphenol |
InChI |
InChI=1S/C15H13NO4/c17-14-10-12(8-9-16(18)19)6-7-15(14)20-11-13-4-2-1-3-5-13/h1-10,17H,11H2/b9-8+ |
InChI Key |
MLMRBRNHJIPYNM-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


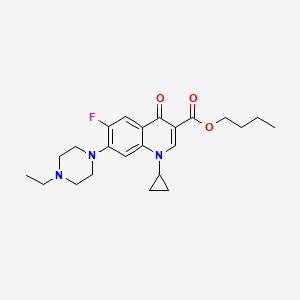
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
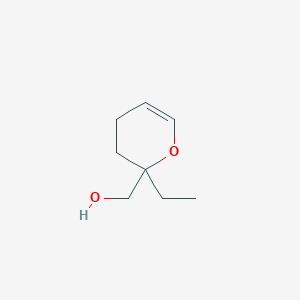
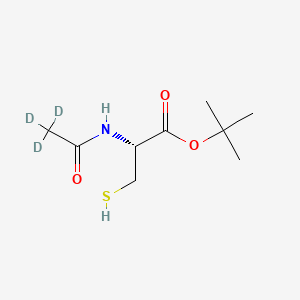
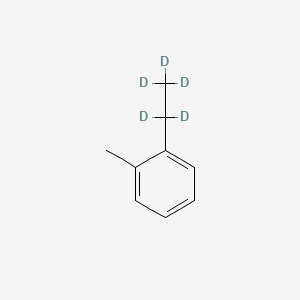
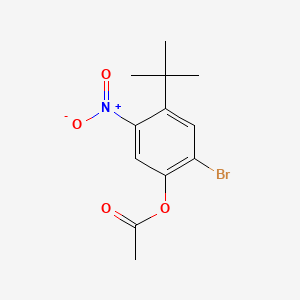
![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
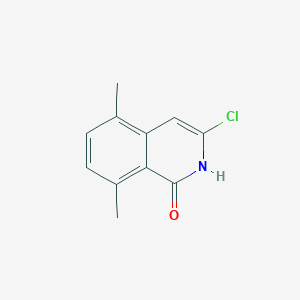
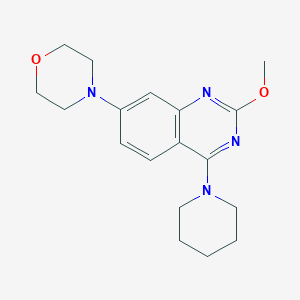
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
